molecular formula C11H16N2O B13995843 2-Amino-5-(piperidin-1-yl)phenol

2-Amino-5-(piperidin-1-yl)phenol

Cat. No.: B13995843
M. Wt: 192.26 g/mol
InChI Key: BMRXPAHDSRDDBX-UHFFFAOYSA-N
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Description

2-Amino-5-(piperidin-1-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group with an amino substituent. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(piperidin-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(piperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-piperidinyl)phenol
  • 2-Amino-5-(morpholin-4-yl)phenol
  • 2-Amino-5-(pyrrolidin-1-yl)phenol

Uniqueness

2-Amino-5-(piperidin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Amino-5-(piperidin-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound features an amino group and a piperidine ring, which contribute to its unique chemical properties. The presence of the piperidine moiety enhances the compound's stability and bioavailability, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate enzymatic activity, leading to various therapeutic effects. For instance, it has been observed to inhibit certain enzymes involved in disease pathways, which may provide a basis for its potential use in treating conditions like cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The inhibition is often measured using IC50 values, which indicate the concentration required to reduce cell viability by 50%. For instance, one study reported IC50 values in the micromolar range for various tumor cell lines .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study evaluated the compound's effect on Huh7 D12 cells (hepatocellular carcinoma). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Mechanistic Insights : Research into the mechanism revealed that this compound may induce apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased expression levels of pro-apoptotic proteins such as Bax when treated with the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityUnique Features
This compound~10 (varies by cell line)EffectivePiperidine ring enhances stability
2-Amino-4-(1-piperidinyl)phenol~15ModerateSlightly different substitution pattern
2-Amino-5-(morpholin-4-yl)phenol~20LowMorpholine ring affects bioactivity

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-5-piperidin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c12-10-5-4-9(8-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2

InChI Key

BMRXPAHDSRDDBX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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